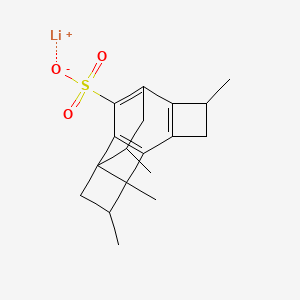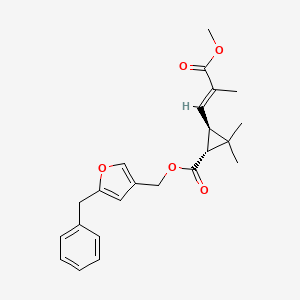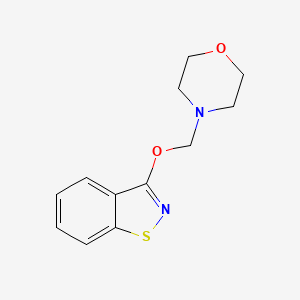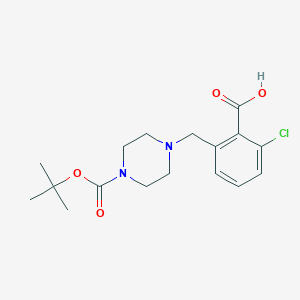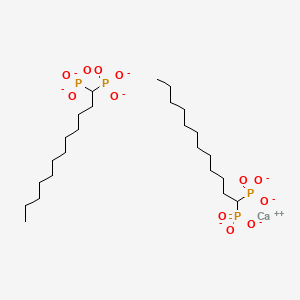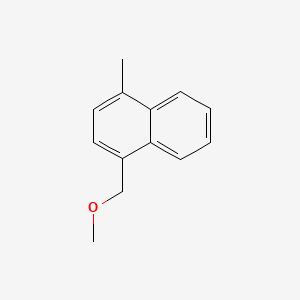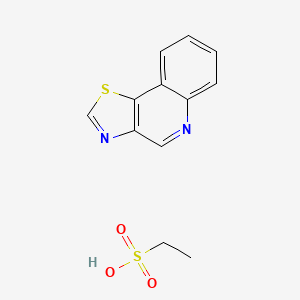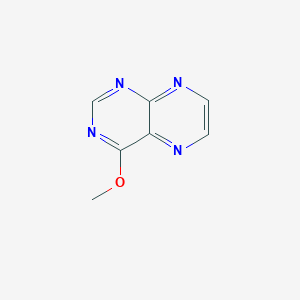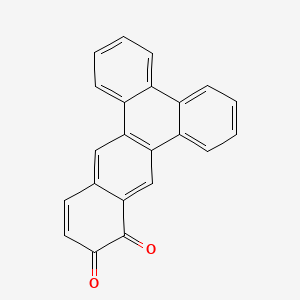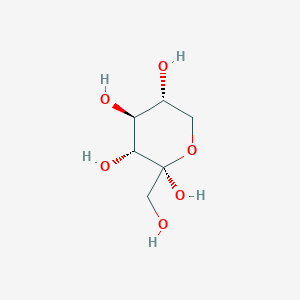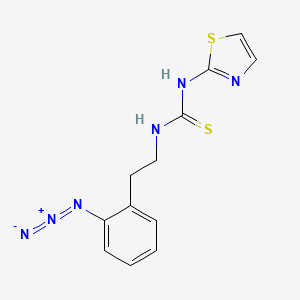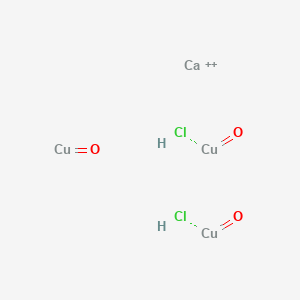
2-Methyloctadecyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyloctadecyl acrylate is an organic compound with the molecular formula C22H42O2. It is an ester derived from acrylic acid and 2-methyloctadecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their versatile properties .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyloctadecyl acrylate can be synthesized through the esterification of acrylic acid with 2-methyloctadecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. This method allows for efficient and scalable production. The reaction of acrylic acid with 2-methyloctadecanol is carried out in the presence of a base such as triethylamine to neutralize the acid by-products and prevent side reactions .
化学反应分析
Types of Reactions
2-Methyloctadecyl acrylate undergoes several types of chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers or copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back to acrylic acid and 2-methyloctadecanol.
Addition Reactions: The double bond in the acrylate group can participate in various addition reactions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Addition Reactions: Reagents such as hydrogen bromide or chlorine can be used for addition across the double bond.
Major Products
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Acrylic acid and 2-methyloctadecanol.
Addition Reactions: Halogenated derivatives of the original compound.
科学研究应用
2-Methyloctadecyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical applications.
Medicine: Incorporated into drug delivery systems and medical devices due to its biocompatibility.
Industry: Employed in the production of coatings, adhesives, and sealants
作用机制
The mechanism of action of 2-Methyloctadecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and cell membranes, depending on the application. The acrylate group can participate in radical reactions, leading to the formation of stable polymeric structures .
相似化合物的比较
Similar Compounds
- Stearyl acrylate
- Octadecyl acrylate
- Lauryl acrylate
Comparison
2-Methyloctadecyl acrylate is unique due to the presence of a methyl group on the octadecyl chain, which can influence its physical and chemical properties. This structural difference can affect the polymerization behavior and the properties of the resulting polymers, making it distinct from other similar compounds .
属性
CAS 编号 |
93804-55-8 |
|---|---|
分子式 |
C22H42O2 |
分子量 |
338.6 g/mol |
IUPAC 名称 |
2-methyloctadecyl prop-2-enoate |
InChI |
InChI=1S/C22H42O2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(3)20-24-22(23)5-2/h5,21H,2,4,6-20H2,1,3H3 |
InChI 键 |
KZMXOWBRTHYSGW-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCC(C)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


